molecular formula C18H26N2O3S B500558 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide CAS No. 915875-24-0

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B500558
CAS No.: 915875-24-0
M. Wt: 350.5g/mol
InChI Key: JQQDIPXBWUDLEI-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide is an organic compound with the molecular formula C₁₈H₂₆N₂O₃S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a cyclohexylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives .

Scientific Research Applications

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with various receptors, affecting their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide is unique due to the presence of both the sulfonyl and cyclohexylphenyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c19-18(21)16-10-12-20(13-11-16)24(22,23)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-13H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDIPXBWUDLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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